Cas no 1377582-11-0 (6-amino-5-methoxy-2,3-dihydro-1H-isoindol-1-one)

6-Amino-5-methoxy-2,3-dihydro-1H-isoindol-1-one is a heterocyclic organic compound featuring an isoindolinone core with amino and methoxy functional groups. Its structural properties make it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for developing bioactive molecules. The presence of both electron-donating substituents enhances its reactivity in nucleophilic and electrophilic transformations, facilitating its use in complex molecular architectures. This compound exhibits stability under standard conditions, ensuring consistent performance in synthetic applications. Its well-defined purity and compatibility with diverse reaction conditions make it a reliable choice for researchers in medicinal chemistry and material science.
6-amino-5-methoxy-2,3-dihydro-1H-isoindol-1-one structure
1377582-11-0 structure
Product name:6-amino-5-methoxy-2,3-dihydro-1H-isoindol-1-one
CAS No:1377582-11-0
MF:C9H10N2O2
MW:178.187901973724
CID:5872165
PubChem ID:69669650

6-amino-5-methoxy-2,3-dihydro-1H-isoindol-1-one Chemical and Physical Properties

Names and Identifiers

    • 1H-Isoindol-1-one, 6-amino-2,3-dihydro-5-methoxy-
    • 6-amino-5-methoxy-2,3-dihydro-1H-isoindol-1-one
    • JIYFSYXOGIDKCX-UHFFFAOYSA-N
    • 1377582-11-0
    • 6-Amino-5-methoxy-2,3-dihydro-isoindol-1-one
    • SCHEMBL6114214
    • EN300-1294707
    • Inchi: 1S/C9H10N2O2/c1-13-8-2-5-4-11-9(12)6(5)3-7(8)10/h2-3H,4,10H2,1H3,(H,11,12)
    • InChI Key: JIYFSYXOGIDKCX-UHFFFAOYSA-N
    • SMILES: C1(=O)C2=C(C=C(OC)C(N)=C2)CN1

Computed Properties

  • Exact Mass: 178.074227566g/mol
  • Monoisotopic Mass: 178.074227566g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 64.4Ų

Experimental Properties

  • Density: 1.297±0.06 g/cm3(Predicted)
  • Boiling Point: 531.2±50.0 °C(Predicted)
  • pka: 14.06±0.20(Predicted)

6-amino-5-methoxy-2,3-dihydro-1H-isoindol-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1294707-0.1g
6-amino-5-methoxy-2,3-dihydro-1H-isoindol-1-one
1377582-11-0
0.1g
$829.0 2023-05-26
Enamine
EN300-1294707-2.5g
6-amino-5-methoxy-2,3-dihydro-1H-isoindol-1-one
1377582-11-0
2.5g
$1848.0 2023-05-26
Enamine
EN300-1294707-10000mg
6-amino-5-methoxy-2,3-dihydro-1H-isoindol-1-one
1377582-11-0
10000mg
$3315.0 2023-09-30
Enamine
EN300-1294707-1000mg
6-amino-5-methoxy-2,3-dihydro-1H-isoindol-1-one
1377582-11-0
1000mg
$770.0 2023-09-30
Enamine
EN300-1294707-1.0g
6-amino-5-methoxy-2,3-dihydro-1H-isoindol-1-one
1377582-11-0
1g
$943.0 2023-05-26
Enamine
EN300-1294707-0.25g
6-amino-5-methoxy-2,3-dihydro-1H-isoindol-1-one
1377582-11-0
0.25g
$867.0 2023-05-26
Enamine
EN300-1294707-500mg
6-amino-5-methoxy-2,3-dihydro-1H-isoindol-1-one
1377582-11-0
500mg
$739.0 2023-09-30
Enamine
EN300-1294707-50mg
6-amino-5-methoxy-2,3-dihydro-1H-isoindol-1-one
1377582-11-0
50mg
$647.0 2023-09-30
Enamine
EN300-1294707-2500mg
6-amino-5-methoxy-2,3-dihydro-1H-isoindol-1-one
1377582-11-0
2500mg
$1509.0 2023-09-30
Enamine
EN300-1294707-5.0g
6-amino-5-methoxy-2,3-dihydro-1H-isoindol-1-one
1377582-11-0
5g
$2732.0 2023-05-26

Additional information on 6-amino-5-methoxy-2,3-dihydro-1H-isoindol-1-one

Introduction to 6-amino-5-methoxy-2,3-dihydro-1H-isoindol-1-one (CAS No. 1377582-11-0)

6-amino-5-methoxy-2,3-dihydro-1H-isoindol-1-one, identified by its Chemical Abstracts Service (CAS) number 1377582-11-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the isoindole class, a structural motif that is widely recognized for its biological activity and potential therapeutic applications. The presence of both amino and methoxy functional groups in its molecular framework makes it a versatile scaffold for further chemical modifications and biological evaluations.

The structure of 6-amino-5-methoxy-2,3-dihydro-1H-isoindol-1-one features a seven-membered aromatic ring system with nitrogen atoms at the 1-position and 3-position, contributing to its unique electronic properties and potential interactions with biological targets. The amino group at the 6-position and the methoxy group at the 5-position are key pharmacophores that influence its reactivity and biological activity. Such structural features have been extensively studied in the context of drug discovery, particularly for their role in modulating enzyme inhibition and receptor binding.

In recent years, there has been a surge in research focused on isoindole derivatives due to their demonstrated efficacy in various pharmacological contexts. 6-amino-5-methoxy-2,3-dihydro-1H-isoindol-1-one has been investigated for its potential as an intermediate in the synthesis of more complex molecules with therapeutic relevance. Its ability to serve as a precursor for further functionalization makes it a valuable building block in medicinal chemistry.

One of the most compelling aspects of 6-amino-5-methoxy-2,3-dihydro-1H-isoindol-1-one is its role in the development of novel bioactive compounds. Researchers have leveraged its structural framework to design molecules with enhanced pharmacokinetic properties and improved target specificity. For instance, studies have explored its derivatives as potential inhibitors of kinases and other enzymes implicated in cancer progression. The methoxy group, in particular, has been shown to enhance solubility and metabolic stability, making it an attractive feature for drug candidates.

The synthesis of 6-amino-5-methoxy-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions that highlight the compound's synthetic versatility. Common methodologies include cyclization reactions followed by functional group transformations to introduce the desired substituents. Advances in synthetic chemistry have enabled more efficient and scalable production processes, which are crucial for both academic research and industrial applications.

From a biological perspective, 6-amino-5-methoxy-2,3-dihydro-1H-isoindol-1-one has been evaluated in various preclinical models to assess its potential therapeutic effects. Preliminary studies suggest that it may exhibit anti-inflammatory and antioxidant properties, although further research is needed to fully elucidate its mechanism of action. The compound's interaction with biological targets such as transcription factors and signaling pathways remains an area of active investigation.

The pharmaceutical industry has taken note of the promising properties of 6-amino-5-methoxy-2,3-dihydro-1H_isoindol_1_one, leading to several ongoing clinical trials where derivatives of this compound are being tested for efficacy in treating neurological disorders and chronic inflammatory conditions. The results from these trials are expected to provide valuable insights into the compound's potential as a therapeutic agent.

In conclusion,6-amino_5_methoxy_2_3_dihydro_1H_isoindol_1_one (CAS No. 1377582_11_0) represents a significant compound in pharmaceutical research due to its structural complexity and biological potential. Its role as a precursor for more complex drug candidates underscores its importance in medicinal chemistry. As research continues to uncover new applications for this molecule,6_amino_5_methoxy_2_3_dihydro_1H_isoindol_1_one is poised to play a pivotal role in the development of next-generation therapeutics.

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